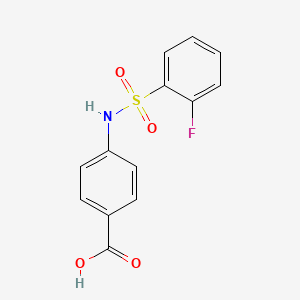

4-((2-fluorophenyl)sulfonamido)benzoic acid

Description

Properties

IUPAC Name |

4-[(2-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADUKEXPXYPMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240676 | |

| Record name | 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612041-67-5 | |

| Record name | 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612041-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-fluorophenyl)sulfonamido)benzoic acid typically involves the condensation of 2-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluorobenzenesulfonyl chloride+4-aminobenzoic acid→4-((2-fluorophenyl)sulfonamido)benzoic acid+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as fly-ash:H3PO4 under ultrasonic irradiation has been reported to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-((2-fluorophenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamido group can participate in redox reactions, although these are less common.

Coupling Reactions: The benzoic acid moiety can be activated for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((2-fluorophenyl)sulfonamido)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamido group, which is known for its antibacterial properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-((2-fluorophenyl)sulfonamido)benzoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Key Findings :

- Fluorine vs. Bromine : The 2-fluorophenyl group in the target compound confers superior antiviral activity (IC₅₀ = 4.22–4.29 µM) compared to brominated analogues, likely due to fluorine’s electronegativity improving target binding .

- Steric and Electronic Effects : Methyl substitution (e.g., 4-fluoro-3-methylphenyl) reduces activity compared to the parent compound, suggesting steric hindrance disrupts capsid interactions .

- Backbone Modifications : Replacing benzoic acid with acetic acid (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) eliminates antiviral activity, emphasizing the necessity of the benzoic acid scaffold .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Acidity : The target compound’s pKa (~4.06) is higher than brominated analogues, favoring ionization at physiological pH, which may enhance solubility and bioavailability .

- Lipophilicity : Fluorine substitution reduces LogP compared to bromine, balancing membrane permeability and aqueous solubility .

Therapeutic Potential and Mechanism

- Capsid Binding : this compound stabilizes CVB3 capsid proteins, delaying viral uncoating. This mechanism is shared with reference compound 2a (IC₅₀ = 5.54 µM) but with improved potency .

Biological Activity

4-((2-fluorophenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 297.30 g/mol

The presence of the fluorophenyl group and the sulfonamide moiety contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, specifically in pancreatic cancer models.

- Case Study :

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. The compound appears to interact with targets involved in the regulation of apoptosis, potentially enhancing the efficacy of existing therapies.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Anticancer | Mia-PaCa2 (pancreatic cancer) | IC50 = 15 |

Research Findings and Case Studies

- Antimicrobial Efficacy : A series of tests confirmed that the compound effectively inhibits bacterial growth, particularly against resistant strains such as MRSA .

- Cancer Cell Apoptosis : In vitro studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in pancreatic cancer cells .

- Synergistic Effects : Preliminary investigations suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall therapeutic efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-((2-fluorophenyl)sulfonamido)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Begin with sulfonamide coupling between 2-fluorobenzenesulfonyl chloride and 4-aminobenzoic acid. Optimize using polar aprotic solvents (e.g., DMF) under nitrogen at 0–5°C to minimize side reactions. Monitor progress via TLC (ethyl acetate/hexane, 1:1) and purify intermediates via recrystallization (ethanol/water). For yield improvement, explore catalysts like triethylamine or DMAP, and characterize intermediates using -NMR (δ 7.8–8.1 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use -NMR (400 MHz, DMSO-d6) to confirm sulfonamide NH (~10.5 ppm) and aromatic protons (δ 6.9–8.1 ppm). -NMR (CDCl3) identifies fluorine environments (δ -110 to -115 ppm for 2-fluorophenyl). HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 320.05). HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Cross-reference with computed 13C NMR shifts (DFT/B3LYP) to resolve ambiguities .

Q. How should researchers design initial bioactivity screening for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) using fluorometric methods (4-nitrophenyl acetate hydrolysis). Use IC50 determination (10–100 µM range) and compare to acetazolamide as a control. For cellular activity, assess cytotoxicity (MTT assay) in cancer lines (e.g., MCF-7) and primary cells. Validate target engagement via thermal shift assays .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

- Methodology : Perform single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) and refine structures using SHELXT . Compare experimental torsion angles (e.g., C-S-N-C) with DFT-optimized geometries (Gaussian 16, B3LYP/6-311+G(d,p)). Address packing effects by analyzing hydrogen bonds (e.g., carboxylic acid dimers) with Mercury software .

Q. What strategies elucidate the mechanism of carbonic anhydrase inhibition by this compound?

- Methodology : Conduct kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use molecular docking (AutoDock Vina) to predict binding poses in the enzyme’s active site (PDB: 3LXE). Validate with site-directed mutagenesis (e.g., Zn²⁺-coordinating His94Ala mutant) and isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How should stability studies under physiological conditions be designed?

- Methodology : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Assess thermal stability (TGA/DSC) and photostability (ICH Q1B guidelines). Identify degradation products using LC-MS/MS and compare to in silico predictions (ACD/MS Fragmenter) .

Q. How can conflicting bioactivity data across assay systems be addressed?

- Methodology : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50). Adjust for cell permeability (logP >2.5) via PAMPA assays. Account for plasma protein binding (equilibrium dialysis) and metabolite profiling (hepatic microsomes). Use SAR analysis to differentiate off-target effects .

Q. What computational approaches improve the prediction of pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.